For example, a study was conducted on a compound with a pyrazole structure for its antileishmanial and antimalarial properties . The compound showed potent in vitro antipromastigote activity, with a lower binding free energy of -9.8 kcal/mol .
N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine is an organic compound featuring a pyrazole ring, which is a five-membered heterocyclic structure containing two adjacent nitrogen atoms. Its molecular formula is C9H14N4, and it has a molecular weight of 182.23 g/mol. The compound is characterized by its diethylamino group attached to the ethyl chain linked to the pyrazole moiety, contributing to its unique properties and reactivity.
The reactivity of N,N-diethyl-2-(1H-pyrazol-1-yl)ethanamine can be explored through various chemical transformations:
Research indicates that compounds containing pyrazole derivatives often exhibit significant biological activities. N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine has been studied for:
The synthesis of N,N-diethyl-2-(1H-pyrazol-1-yl)ethanamine typically involves:
N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine finds applications in various fields:
Interaction studies have shown that N,N-diethyl-2-(1H-pyrazol-1-yl)ethanamine can form stable complexes with various metal ions. These interactions are crucial for understanding its potential as a ligand in coordination chemistry and its role in catalysis. Studies have indicated that the compound's coordination behavior can be influenced by the nature of the metal ion and the conditions under which the reaction occurs .
Several compounds share structural similarities with N,N-diethyl-2-(1H-pyrazol-1-yl)ethanamine. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
N-Ethyl-2-(1H-pyrazol-1-YL)ethanamine | C7H13N3 | Contains a single ethyl group; less steric bulk. |
N,N-Dimethyl-2-(1H-pyrazol-1-YL)ethanamine | C8H12N4 | Features dimethyl groups; alters electronic properties. |
N,N-Bis((1H-pyrazol-1-YL)methyl)amine | C10H14N6 | Contains bis(pyrazolyl) structure; enhances coordination capabilities. |
N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine stands out due to its specific diethyl substitution pattern, which may enhance its solubility and biological activity compared to other similar compounds. Its unique structure allows it to interact differently with biological targets and metal ions, making it a valuable candidate for further research.